molecular formula C13H7BrClFO B1302581 3-Bromo-3'-chloro-5'-fluorobenzophenone CAS No. 844879-45-4

3-Bromo-3'-chloro-5'-fluorobenzophenone

Cat. No.: B1302581
CAS No.: 844879-45-4
M. Wt: 313.55 g/mol
InChI Key: GUXIWNNWUHJRTE-UHFFFAOYSA-N
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Description

3-Bromo-3'-chloro-5'-fluorobenzophenone is a halogenated benzophenone derivative with the molecular formula $ \text{C}{13}\text{H}7\text{BrClFO} $. Structurally, it consists of two benzene rings connected by a ketone group, with substituents at specific positions:

  • Bromine at position 3 of the first benzene ring.
  • Chlorine at position 3' and fluorine at position 5' of the second benzene ring.

Properties

IUPAC Name

(3-bromophenyl)-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXIWNNWUHJRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373606
Record name 3-Bromo-3'-chloro-5'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-45-4
Record name (3-Bromophenyl)(3-chloro-5-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3'-chloro-5'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-5’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromoacetophenone with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-3’-chloro-5’-fluorobenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-chloro-5’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-3’-chloro-5’-fluorobenzophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-5’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity: The target compound uniquely combines Br, Cl, and F, offering a balance of electron-withdrawing effects and steric bulk. In contrast, 3,4-dichloro-3',4',5'-trifluorobenzophenone has higher halogen density, likely increasing its melting point and reducing solubility.
  • Functional Group Impact: The hydroxyl group in 3-bromo-5-chloro-2-hydroxybenzophenone enhances polarity, making it more reactive in hydrogen-bonding interactions compared to the non-hydroxylated analogs.

Pharmacological Potential

  • 5'-Chloro-5'-deoxy-(±)-ENBA (a chloro-fluoro adenosine analog) demonstrated efficacy in neuropathic pain models , suggesting halogen positioning influences receptor affinity.
  • Hydroxylated derivatives, such as 3-bromo-5-chloro-2-hydroxybenzophenone , may serve as precursors for anti-inflammatory agents due to phenolic moieties.

Biological Activity

3-Bromo-3'-chloro-5'-fluorobenzophenone (BCFB) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₃H₇BrClF
CAS Number : 844879-45-4
Structural Features : BCFB contains three halogen substituents (bromine, chlorine, and fluorine) on the benzophenone framework, which significantly influences its reactivity and biological interactions.

The biological activity of BCFB is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms enhance the compound's lipophilicity and electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins, DNA, and other macromolecules. This interaction can lead to:

  • Enzyme Inhibition : BCFB may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, BCFB can induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that BCFB exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa40 µg/mL

These findings suggest that BCFB could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

BCFB has shown promising results in anticancer studies. It has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Key findings include:

  • Cell Viability Reduction : BCFB significantly reduces cell viability in a dose-dependent manner.
Concentration (µM) MCF-7 Cell Viability (%)
558.48
1045.22
2021.24
  • IC50 Value : The IC50 value for MCF-7 cells was determined to be approximately 8.47 µM after 72 hours of treatment .

Case Studies and Research Findings

  • Study on Anticancer Mechanisms : A recent study investigated the effects of BCFB on the cell cycle progression of MCF-7 cells. Flow cytometry analysis revealed that treatment with BCFB resulted in significant alterations in cell cycle distribution, indicating induction of apoptosis at higher concentrations .
  • Antimicrobial Efficacy Investigation : Another study focused on the antimicrobial properties of BCFB against clinical isolates of S. aureus. The compound demonstrated substantial inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

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